molecular formula C11H10N2O4 B5821971 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione

1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione

Cat. No. B5821971
M. Wt: 234.21 g/mol
InChI Key: PCSJAVZRVPZSAJ-UHFFFAOYSA-N
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Description

1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione, also known as MNPD, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. MNPD is a heterocyclic compound that is synthesized through a multi-step process involving the reaction of 2-methyl-5-nitrobenzene with pyrrolidine and other reagents.

Scientific Research Applications

1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property has been utilized for the development of sensors for the detection of metal ions in biological and environmental samples.
1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione has also been studied for its potential applications in the field of organic electronics. It has been shown to exhibit good electron transport properties and has been used as a building block for the synthesis of organic semiconductors. 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione-based materials have been used for the fabrication of organic field-effect transistors and organic solar cells.

Mechanism of Action

The mechanism of action of 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the formation of a complex with metal ions. The nitro and pyrrolidinedione groups in 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione are thought to be responsible for the selective binding of certain metal ions. Upon binding, a conformational change occurs in the molecule, leading to the emission of fluorescence. The exact mechanism of electron transport in 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione-based materials is also not fully understood, but it is believed to involve the delocalization of electrons through the pyrrolidinedione ring.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for biological applications. 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione-based sensors have been used for the detection of metal ions in biological samples, such as blood and urine. 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione-based materials have also been used for the fabrication of bioelectronic devices, such as biosensors and implantable devices.

Advantages and Limitations for Lab Experiments

1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its selectivity for certain metal ions. However, there are also limitations to its use, including its limited solubility in certain solvents, its sensitivity to pH and temperature, and its potential for interference from other molecules in biological samples.

Future Directions

There are several future directions for the research on 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione, including the development of new derivatives with improved properties, the optimization of the synthesis method, and the exploration of new applications in areas such as biomedicine and environmental monitoring. 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione-based materials have shown promise for the fabrication of bioelectronic devices, and further research in this area could lead to the development of new diagnostic and therapeutic tools. Additionally, the use of 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione as a fluorescent probe for metal ions could be expanded to include other metals of interest, such as mercury and lead. Overall, the research on 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione has demonstrated its potential for a wide range of applications and highlights the importance of continued research in this area.

Synthesis Methods

The synthesis of 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione involves the reaction of 2-methyl-5-nitrobenzene with pyrrolidine and other reagents. The reaction proceeds through a multi-step process that involves the reduction of the nitro group and the formation of a pyrrolidinedione ring. The final product is obtained through purification and isolation steps. The synthesis of 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione has been optimized to improve the yield and purity of the compound, and various modifications have been made to the reaction conditions to obtain different derivatives of 1-(2-methyl-5-nitrophenyl)-2,5-pyrrolidinedione.

properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-2-3-8(13(16)17)6-9(7)12-10(14)4-5-11(12)15/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSJAVZRVPZSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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